molecular formula C21H15BrFNO4S B302179 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302179
M. Wt: 476.3 g/mol
InChI Key: JIGYMZDTEIRWBQ-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBPT, is a synthetic compound that has been studied for its potential use in scientific research. BMBPT is a thiazolidinedione derivative that has been shown to have various biological effects, including anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield, which makes it suitable for use in various assays and experiments. However, one limitation is its limited solubility, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for the study of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in combination therapy with other anti-cancer agents. This compound has also been shown to have potential as an anti-inflammatory agent, and further studies are needed to explore this potential. Additionally, the development of more soluble derivatives of this compound could improve its potential for use in scientific research.

Synthesis Methods

The synthesis of 5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves several steps, including the reaction of 3-bromo-5-methoxy-4-(2-propynyloxy)benzaldehyde with 4-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thiazolidine-2,4-dione to form this compound. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One area of interest is its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines in vitro. This compound has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

properties

Molecular Formula

C21H15BrFNO4S

Molecular Weight

476.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H15BrFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h1,4-7,9-11H,8,12H2,2H3/b18-11-

InChI Key

JIGYMZDTEIRWBQ-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C

Origin of Product

United States

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